Cas no 6902-91-6 (Germacrone)

Germacrone 化学的及び物理的性質
名前と識別子
-
- (3E,7E)-3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dienone
- (E,E)-3,7-Dimethyl-10-(1-methylethylidene)-3,7-cyclodecadien-1-one
- (3Z,7Z)-3,7-Dimethyl-10-propan-2-ylidene-cyclodeca-3,7-dien-1-one
- (3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one
- Germacrone
- GERMACRONE(RG)
- (E,E)-GerMacra-3,7(11),9-trien-6-one
- trans,trans-3,7-Dimethyl-10-isopropylidene-3,7-cyclodecadien-1-one
- 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)-
- G0519
- 6902-91-6
- AKOS016009673
- Germacrone,(S)
- Germacrol (obsol;)
- Germacron
- MFCD00210050
- AC-34324
- CAULGCQHVOVVRN-UPAULDTKSA-N
- CHEBI:80830
- HY-N0440
- CCG-266711
- Q-100776
- s9311
- E2WQ6N4FBP
- (3E,7E)-3,7-DIMETHYL-10-(1-METHYLETHYLIDENE)-3,7-CYCLODECADIEN-1-ONE
- (E,E)-Germacrone
- SCHEMBL14215872
- CS-0008961
- SCHEMBL2551615
- C16966
- UNII-E2WQ6N4FBP
- NCGC00482596-01
- Q15410959
- Germacrone, analytical standard
- CAULGCQHVOVVRN-SWZPTJTJSA-N
- Germacrone (>90%)
-
- MDL: MFCD00210050
- インチ: 1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3
- InChIKey: CAULGCQHVOVVRN-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C(C([H])([H])[H])=C([H])C([H])([H])C([H])([H])C(C([H])([H])[H])=C([H])C([H])([H])/C/1=C(/C([H])([H])[H])\C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 218.167065g/mol
- ひょうめんでんか: 0
- XLogP3: 3.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 218.167065g/mol
- 単一同位体質量: 218.167065g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 16
- 複雑さ: 363
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 218.33
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: 54.0 to 58.0 deg-C
- ふってん: 330.3℃ at 760 mmHg
- フラッシュポイント: 148.4±18.7 °C
- PSA: 17.07000
- LogP: 4.35850
- 最大波長(λmax): 309(MeOH)(lit.)
- じょうきあつ: 0.0±0.7 mmHg at 25°C
Germacrone セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: S23; S24/25
- RTECS番号:GU2210000
- ちょぞうじょうけん:0-10°C
Germacrone 税関データ
- 税関コード:2914299000
- 税関データ:
中国税関番号:
2914299000概要:
291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%
Germacrone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0008961-20mg |
Germacrone |
6902-91-6 | 99.09% | 20mg |
$150.0 | 2022-04-26 | |
TargetMol Chemicals | T2945-50mg |
Germacrone |
6902-91-6 | 99.87% | 50mg |
¥ 1645 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2945-50 mg |
Germacrone |
6902-91-6 | 98.81% | 50mg |
¥1870.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP0641-20mg |
Germacrone |
6902-91-6 | 98% | 20mg |
$35 | 2023-09-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07312-1g |
Germacrone |
6902-91-6 | 97% | 1g |
¥3430 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2945-5 mg |
Germacrone |
6902-91-6 | 98.81% | 5mg |
¥485.00 | 2022-04-26 | |
ChemFaces | CFN98133-20mg |
Germacrone |
6902-91-6 | >=98% | 20mg |
$30 | 2023-09-19 | |
MedChemExpress | HY-N0440-10mg |
Germacrone |
6902-91-6 | 99.93% | 10mg |
¥900 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0519-20MG |
Germacrone |
6902-91-6 | >98.0%(GC) | 20mg |
¥385.00 | 2024-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42924-10MG |
6902-91-6 | 10MG |
¥12305.76 | 2023-01-15 |
Germacrone 関連文献
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Yi Chen,Wan Liao,Zongping Zhu,Jiao Chen,Qingsong Yang,Yongfeng Zheng,Xinjie Zhang,Boonjai Limsila,Meigui Lu,Shu Fu,Rui Li Food Funct. 2021 12 4199
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Ken'ichi Takeda,I. Horibe,H. Minato J. Chem. Soc. D 1971 87
-
Lianbao Ye,Jie Wu,Weiqiang Chen,Yu Feng,Zhibing Shen RSC Adv. 2017 7 3760
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4. Cope rearrangement of some germacrane-type furan sesquiterpenes. Part IV. Preparation of some cyclodeca-cis,trans-diene derivatives and their Cope rearrangementsKen'ichi Takeda,Isao Horibe,Hitoshi Minato J. Chem. Soc. Perkin Trans. 1 1973 2212
-
T. G. Halsall,D. W. Theobald Q. Rev. Chem. Soc. 1962 16 101
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Alejandro F. Barrero,M. Mar Herrador,José F. Quílez del Moral,Pilar Arteaga,Niklas Meine,M. Carmen Pérez-Morales,Julieta V. Catalán Org. Biomol. Chem. 2011 9 1118
-
Anju Choorakottayil Pushkaran,Prajeesh Nath EN,Anu R. Melge,Rammanohar Puthiyedath,C. Gopi Mohan RSC Adv. 2021 11 12003
-
Masanobu Iguchi,Masatake Niwa,Shosuke Yamamura J. Chem. Soc. D 1971 974
-
A. M. Hooper,J.-B. Farcet,N. P. Mulholland,J. A. Pickett Green Chem. 2006 8 513
Germacroneに関する追加情報
Recent Advances in Germacrone (CAS 6902-91-6) Research: Therapeutic Potential and Mechanisms of Action
Germacrone (CAS 6902-91-6), a naturally occurring sesquiterpene compound, has garnered significant attention in recent years due to its diverse pharmacological properties. Found in various medicinal plants such as Curcuma zedoaria and Rhizoma curcumae, Germacrone has been the subject of numerous studies exploring its anti-inflammatory, anticancer, antiviral, and neuroprotective effects. This research brief synthesizes the latest findings on Germacrone, focusing on its molecular mechanisms, therapeutic applications, and potential for drug development.
A 2023 study published in Phytomedicine investigated the anti-inflammatory effects of Germacrone in a murine model of acute lung injury. The researchers demonstrated that Germacrone significantly reduced pro-inflammatory cytokine levels (TNF-α, IL-6, and IL-1β) by inhibiting the NF-κB signaling pathway. These findings suggest that Germacrone could be a promising candidate for treating inflammatory respiratory diseases, particularly in the context of post-viral complications.
In the field of oncology, a groundbreaking 2024 paper in Cancer Letters revealed Germacrone's ability to induce ferroptosis in triple-negative breast cancer cells. The compound was shown to deplete glutathione levels and increase lipid peroxidation, leading to selective cancer cell death while sparing normal cells. This mechanism is particularly exciting as it bypasses common resistance pathways observed with conventional chemotherapeutic agents.
Recent pharmacokinetic studies (2024, European Journal of Pharmaceutical Sciences) have addressed previous challenges regarding Germacrone's poor bioavailability. Novel formulation strategies, including nanoemulsions and solid lipid nanoparticles, have improved oral absorption by 3-5 fold in preclinical models. These advancements are crucial for translating Germacrone's therapeutic potential into clinical applications.
The antiviral properties of Germacrone have also been explored in the context of emerging viral threats. A 2023 study in Antiviral Research demonstrated potent inhibition of SARS-CoV-2 replication (EC50 = 2.3 μM) through interference with viral entry and post-entry processes. Molecular docking studies suggest Germacrone binds to multiple viral targets, including the spike protein and main protease, indicating potential as a broad-spectrum antiviral agent.
From a safety perspective, recent toxicological assessments (2024, Journal of Ethnopharmacology) have established Germacrone's favorable profile, with no observed adverse effects at therapeutic doses in animal models. However, researchers caution about potential herb-drug interactions, particularly with CYP3A4 substrates, which warrants further investigation in human studies.
Several pharmaceutical companies have initiated preclinical development programs for Germacrone-based therapeutics. Patent filings in 2023-2024 reveal novel derivatives with enhanced potency and metabolic stability. The most advanced candidate, currently in IND-enabling studies, targets inflammatory bowel disease with expected Phase I trials in 2025.
In conclusion, the accumulating evidence positions Germacrone as a multifaceted therapeutic agent with applications across multiple disease areas. While challenges remain in formulation optimization and clinical translation, the compound's pleiotropic effects and favorable safety profile make it a compelling subject for continued research. Future studies should focus on human clinical trials and the development of synthetic analogs to overcome current limitations in bioavailability.
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